molecular formula C18H27NO3 B1584224 Aurantiol CAS No. 89-43-0

Aurantiol

Cat. No.: B1584224
CAS No.: 89-43-0
M. Wt: 305.4 g/mol
InChI Key: BFBPISPWJZMWJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiol is synthesized through a condensation reaction between hydroxycitronellal and methyl anthranilate. The reaction is typically carried out at a temperature of approximately 90°C with varying synthesis times ranging from 15 minutes to 4 hours . The process involves heating the reactants with an acid catalyst, followed by recrystallization to purify the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The simple condensation technique is preferred, which involves heating the reactants at 90°C for an optimal synthesis time of 30 minutes to 1 hour. This method yields this compound with a high purity of 77.57% .

Chemical Reactions Analysis

Scientific Research Applications

Aurantiol has several applications across various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to combine the floral notes of hydroxycitronellal and the sweet, fruity notes of methyl anthranilate into a stable Schiff base. This combination results in a compound with enhanced stability and longevity, making it highly valuable in the fragrance industry .

Properties

IUPAC Name

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBPISPWJZMWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044579, DTXSID60859152
Record name Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
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Record name Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester
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CAS No.

89-43-0, 663958-46-1
Record name Aurantiol
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Record name Aurantium
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Record name Aurantiol
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Record name Aurantiol
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Record name Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
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Record name AURANTIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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